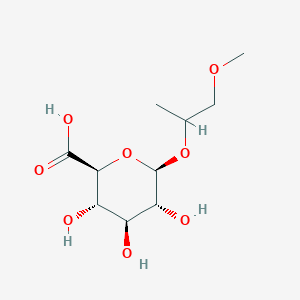
beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl: is a glucosiduronic acid derivative This compound is characterized by the presence of a beta-D-glucopyranosiduronic acid moiety linked to a 2-methoxy-1-methylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl typically involves the glycosylation of glucuronic acid derivatives with 2-methoxy-1-methylethyl alcohol. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glucuronic acid moiety to glucopyranose derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions include various glucopyranosiduronic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and as a precursor in the synthesis of bioactive molecules
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing the synthesis and degradation of other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucosiduronic acid: A glucosiduronic acid derivative with similar structural properties.
2-Methoxyestrone 3-O-beta-D-glucuronide: A steroid glucosiduronic acid with a methoxy group at position 2
Uniqueness
Beta-D-Glucopyranosiduronic acid, 2-methoxy-1-methylethyl is unique due to its specific combination of a glucopyranosiduronic acid moiety and a 2-methoxy-1-methylethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
85684-23-7 |
|---|---|
Molecular Formula |
C10H18O8 |
Molecular Weight |
266.24 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1-methoxypropan-2-yloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C10H18O8/c1-4(3-16-2)17-10-7(13)5(11)6(12)8(18-10)9(14)15/h4-8,10-13H,3H2,1-2H3,(H,14,15)/t4?,5-,6-,7+,8-,10+/m0/s1 |
InChI Key |
WNWJVTRWDODSSV-FUVYWUSZSA-N |
Isomeric SMILES |
CC(COC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
CC(COC)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















